![molecular formula C25H21NO5 B2423587 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid CAS No. 1870183-79-1](/img/structure/B2423587.png)
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid
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Overview
Description
“3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid” is a compound that is not widely documented. It is related to a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a 2,4-dihydrochromene-3-carboxylic acid moiety, with the 3-position substituted with an amino group. This amino group is further modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group .Scientific Research Applications
Antibiotic Resistance Surveillance
While not directly related to “EN300-657954”, there is a study titled “Evaluation of Metagenomic-Enabled Antibiotic Resistance Surveillance at a Conventional Wastewater Treatment Plant” that has the same numerical identifier . This study evaluates patterns in metagenomic-derived indicators of antibiotic resistance through various stages of treatment at a conventional wastewater treatment plant. This could potentially inform local monitoring approaches that are also informative for global comparison .
Conductive Ink Research
Although not directly related to “EN300-657954”, there is research on conductive ink based on polyaniline (PANI) . Conductive inks are used in a variety of applications, including printed electronics, sensors, and antennas.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that the compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group . Fmoc groups are often used in peptide synthesis, suggesting that this compound may interact with its targets through peptide-related mechanisms .
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the presence of the fmoc group, it is possible that this compound could be involved in pathways related to peptide synthesis or modification .
Safety and Hazards
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFSHWYRLWFJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid |
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